![molecular formula C9H5NS B1603337 6-Ethynylbenzo[d]thiazole CAS No. 864376-04-5](/img/structure/B1603337.png)

6-Ethynylbenzo[d]thiazole

概要

説明

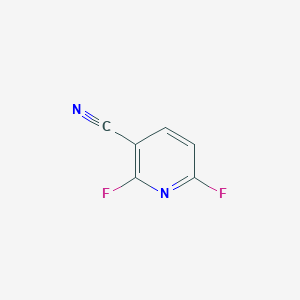

6-Ethynylbenzo[d]thiazole is an organic compound that belongs to the thiazole family. It has a molecular formula of C9H5NS . The compound contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiazole .

Synthesis Analysis

Thiazole-based compounds, including this compound, have been synthesized using both conventional and green approaches. The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds . Several green synthetic approaches, including the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes, have been used for the synthesis of thiazoles and their derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 159.21 . It is a solid at room temperature . The compound is sealed in dry and stored at 2-8°C .

科学的研究の応用

Inhibition Studies in Medicinal Chemistry

A significant application of benzo[d]thiazole derivatives is found in medicinal chemistry, particularly in the inhibition of human carbonic anhydrases. A study by Abdoli et al. (2017) synthesized benzo[d]thiazole-5- and 6-sulfonamides, finding them to be effective inhibitors of several human carbonic anhydrase isoforms. This discovery is pertinent for further investigations in medicinal applications (Abdoli et al., 2017).

Electronic Properties for Materials Science

In materials science, the electronic properties of ethynyl group-containing compounds like 6-Ethynylbenzo[d]thiazole are of great interest. Granadino-Roldán et al. (2009) conducted a theoretical study on phenyl-thiadiazole systems, demonstrating their potential as electron-conducting materials due to their favorable HOMO-LUMO energy gaps (Granadino-Roldán et al., 2009).

Anti-Hepatic Cancer Agents

In the field of oncology, research by Rashdan et al. (2021) explored thiazole derivatives as potential anti-hepatic cancer agents. Their study synthesized new heterocycles linked thiazole conjugates and evaluated their efficacy against hepatic cancer cell lines (Rashdan et al., 2021).

Applications in Solar Energy

In the area of renewable energy, specifically solar energy, Yang et al. (2016) investigated the impacts of electron-acceptors on energy levels and light-harvesting abilities of donor-acceptor dyes in photoelectrochemical cells. Their study included derivatives of this compound, revealing high power conversion efficiency and stability in dye-sensitized solar cells (Yang et al., 2016).

Safety and Hazards

将来の方向性

Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have shown significant pharmacological potential, demonstrating antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . This suggests that they could be further explored for potential therapeutic applications. Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst presents a promising direction for the efficient synthesis of biologically active compounds .

作用機序

Target of Action

The primary target of 6-Ethynylbenzo[d]thiazole is the kinase ALK5 . ALK5 is a receptor for growth factor-β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

This compound acts as an inhibitor of the kinase ALK5 . This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . In addition to ALK5, this compound also inhibits other kinases such as TGF-β and activin .

Biochemical Pathways

By inhibiting ALK5, this compound affects the signaling pathways downstream of this receptor . These pathways are involved in various cellular processes, including cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cellular proliferation .

Pharmacokinetics

The compound’s ability to inhibit cellular proliferation suggests that it may have good bioavailability .

Result of Action

The inhibition of ALK5 and other kinases by this compound leads to a decrease in cellular proliferation . The compound has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .

生化学分析

Biochemical Properties

6-Ethynylbenzo[d]thiazole is known to interact with various enzymes and proteins. It acts as an inhibitor of the kinase ALK5, a receptor for growth factor-β . This interaction prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . It also inhibits other kinases such as TGF-β and activin .

Cellular Effects

This compound has been shown to inhibit cellular proliferation in vitro by inhibiting the activity of enzymes that play a role in cell division . It has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the kinase ALK5 . By inhibiting this kinase, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on cellular proliferation, it is likely that its effects may change over time, potentially influencing long-term cellular function .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways due to its interactions with enzymes such as ALK5, TGF-β, and activin . These interactions could potentially affect metabolic flux or metabolite levels .

特性

IUPAC Name |

6-ethynyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAQOZDEVUECED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631056 | |

| Record name | 6-Ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864376-04-5 | |

| Record name | 6-Ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

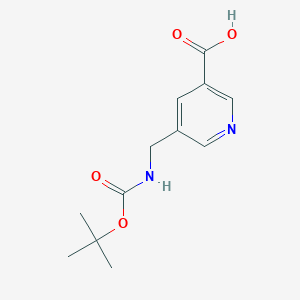

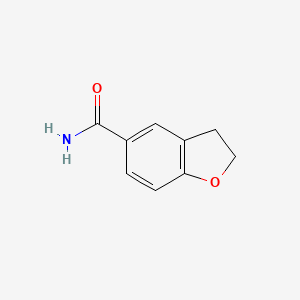

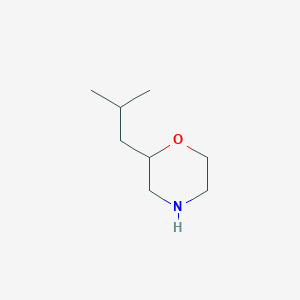

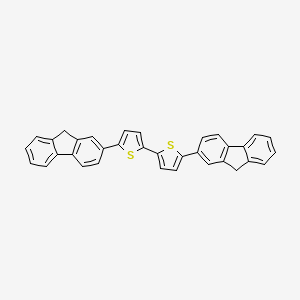

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)

![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)